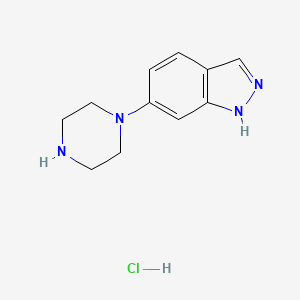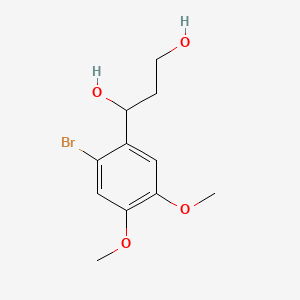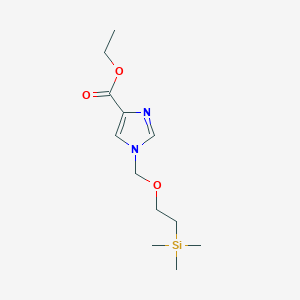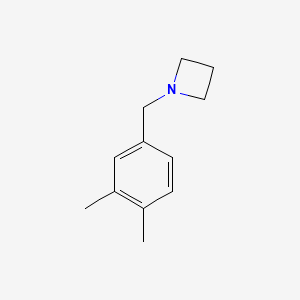
2-Bromo-3,4-dichloro-6-fluorobenzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-dichloro-6-fluorobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H2BrCl2FO2 and a molecular weight of 287.9 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dichloro-6-fluorobenzoic acid typically involves the halogenation of a benzoic acid derivative. One common method is the bromination of 4-fluorobenzoic acid, followed by chlorination . The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available raw materials such as o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromination, diazo-deamination, and hydrolysis . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,4-dichloro-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions, where the bromine atom is replaced with an aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki Coupling: Palladium catalysts (Pd) and aryl boronic acids are typically used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.
Coupling Products: Biaryl compounds are commonly formed through Suzuki coupling reactions.
Applications De Recherche Scientifique
2-Bromo-3,4-dichloro-6-fluorobenzoic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: It is a precursor in the synthesis of potential drug candidates for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorobenzoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms enhances its binding affinity to specific enzymes and receptors, modulating their activity . This makes it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Bromo-3,4-dichloro-6-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzoic acid core. This unique combination of halogens provides distinct chemical reactivity and biological activity compared to other halogenated benzoic acids. The specific arrangement of bromine, chlorine, and fluorine atoms allows for selective interactions in various chemical and biological processes, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C7H2BrCl2FO2 |
|---|---|
Poids moléculaire |
287.89 g/mol |
Nom IUPAC |
2-bromo-3,4-dichloro-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H2BrCl2FO2/c8-5-4(7(12)13)3(11)1-2(9)6(5)10/h1H,(H,12,13) |
Clé InChI |
ZPDWVHNMIZYWBK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Br)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)
![8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667683.png)


![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)

![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)

![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)
![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)

